Product packaging for 4-aminonaphthalene-1,5-disulfonic acid(Cat. No.:CAS No. 117-55-5)

4-aminonaphthalene-1,5-disulfonic acid

Cat. No.: B093195
CAS No.: 117-55-5
M. Wt: 303.3 g/mol
InChI Key: PHZVGKMVVKFBCX-UHFFFAOYSA-N
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Description

4-aminonaphthalene-1,5-disulfonic acid is a useful research compound. Its molecular formula is C10H9NO6S2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,5-Naphthalenedisulfonic acid, 4-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6S2 B093195 4-aminonaphthalene-1,5-disulfonic acid CAS No. 117-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminonaphthalene-1,5-disulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVGKMVVKFBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151654
Record name 1,5-Naphthalenedisulfonic acid, 4-amino-
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

117-55-5
Record name 4-Amino-1,5-naphthalenedisulfonic acid
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Record name 4-Amino-1,5-naphthalenedisulfonic acid
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Record name Amino-S acid
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Record name 1,5-Naphthalenedisulfonic acid, 4-amino-
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Record name 4-aminonaphthalene-1,5-disulphonic acid
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Record name 4-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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Contextual Significance in Naphthalene Sulfonation Chemistry

The synthesis and utility of 4-aminonaphthalene-1,5-disulfonic acid are deeply rooted in the broader context of naphthalene (B1677914) sulfonation chemistry. The production pathway highlights the principles of electrophilic aromatic substitution on naphthalene, a process that requires careful control to achieve the desired isomer.

The journey from naphthalene to this compound begins with the disulfonation of naphthalene. This is typically achieved by reacting naphthalene with oleum (B3057394) (fuming sulfuric acid). wikipedia.org The position of the sulfonic acid groups is highly dependent on reaction conditions such as temperature. The formation of naphthalene-1,5-disulfonic acid, also known as Armstrong's acid, is a key initial step. wikipedia.orgchemicalbook.com However, this reaction can also yield other isomers, such as naphthalene-1,6-disulfonic acid, making isomer control a significant challenge in the industrial production process. chemicalbook.com

Following the successful synthesis of naphthalene-1,5-disulfonic acid, the next crucial step is nitration. This introduces a nitro group onto the naphthalene ring. Subsequent reduction of the nitro group yields the final amino group, resulting in the formation of this compound. chemicalbook.com The specific placement of the sulfonic acid groups at the 1 and 5 positions, and the amino group at the 4 position, is critical. This particular arrangement of functional groups dictates the electronic properties of the molecule and is fundamental to its function as a precursor in the synthesis of various azo dyes. wikipedia.org

Overview of Historical and Contemporary Research Trajectories

Industrial Synthesis Routes

The conventional industrial pathway to this compound is a well-established, albeit complex, sequence of reactions. This process is designed to introduce the required functional groups—two sulfonic acid groups and one amino group—onto the naphthalene core at specific positions. The efficiency of this route is heavily dependent on the optimization of each step to maximize the yield of the desired isomer and facilitate its separation from unwanted byproducts.

Naphthalene Sulfonation and Subsequent Nitration Steps

The synthesis begins with the disulfonation of naphthalene. This electrophilic substitution reaction is typically carried out using a strong sulfonating agent to introduce two sulfonic acid groups onto the naphthalene ring. The primary product of this reaction is naphthalene-1,5-disulfonic acid, commonly known as Armstrong's acid. wikipedia.orgchemicalbook.com

Naphthalene Sulfonation: The industrial sulfonation of naphthalene is generally achieved by reacting it with oleum (B3057394) (fuming sulfuric acid). chemicalbook.com The reaction conditions are critical for favoring the formation of the 1,5-disubstituted isomer over other isomers, such as the 1,6-disulfonic acid. chemicalbook.com Alternative methods may employ sulfur trioxide in an inert solvent like tetrachloroethylene (B127269) to achieve high yields. chemicalbook.com

ParameterConditionNotes
Starting MaterialRefined NaphthalenePurity of the starting material is crucial for minimizing byproducts.
Sulfonating AgentOleum (20-65%)The concentration of SO₃ in the oleum is a key process variable. chemicalbook.com
Temperature20–55°CTemperature control is essential to direct the substitution pattern. chemicalbook.com
Reaction Time~6 hoursSufficient time is required for the second sulfonation to occur. chemicalbook.com
Typical Yield~53%The 1,6-disulfonic acid isomer is a significant byproduct. chemicalbook.com

Subsequent Nitration: Once naphthalene-1,5-disulfonic acid is produced, the next step is nitration to introduce a nitro (-NO₂) group, which will later be reduced to the target amino group. wikipedia.org This is another electrophilic aromatic substitution, typically performed using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). docbrown.info

The directing effects of the two sulfonic acid groups on the naphthalene ring are powerful. They are deactivating and meta-directing, making nitration challenging and leading to a mixture of nitro isomers. The primary product often cited in industrial processes is 3-nitronaphthalene-1,5-disulfonic acid. google.com However, the formation of other isomers, including the required 4-nitronaphthalene-1,5-disulfonic acid precursor, also occurs. The precise ratio of these isomers is highly dependent on the reaction conditions, such as temperature and the exact composition of the nitrating mixture. docbrown.infogoogle.com

ParameterConditionNotes
Starting MaterialNaphthalene-1,5-disulfonic acidThe product from the previous sulfonation step.
Nitrating AgentMixed Acid (Conc. HNO₃ + Conc. H₂SO₄)The sulfuric acid acts as a catalyst, generating the nitronium ion (NO₂⁺). docbrown.info
Temperature10–60°CHigher temperatures can lead to oxidation and the formation of more byproducts. google.com
ProductIsomeric mixture of nitronaphthalene-1,5-disulfonic acidsThe mixture contains the 4-nitro isomer, which requires separation.

Reduction Processes for Amine Group Introduction

After the nitration step and subsequent isolation of the 4-nitronaphthalene-1,5-disulfonic acid intermediate, the nitro group is reduced to an amino (-NH₂) group. This transformation is a critical step in forming the final product. Several methods are employed on an industrial scale for the reduction of aromatic nitro compounds.

One of the most established methods is the Béchamp reduction , which uses iron filings in an acidic medium. google.com This process is cost-effective but generates significant amounts of iron oxide sludge as a byproduct. The reaction is typically carried out in a weakly acidic to weakly alkaline medium (pH 4-10) at elevated temperatures, generally between 70°C and 130°C. google.com

Alternative reduction methods include the use of sodium sulfide (B99878) or sulfhydrate and catalytic hydrogenation. google.com Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is a cleaner method that produces water as the only byproduct, aligning better with the principles of green chemistry.

Reduction MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Béchamp ReductionIron (Fe) powder in acidic solution70-130°C, pH 5.5-8.5 google.comCost-effective, widely usedProduces large volumes of iron oxide sludge
Sulfide ReductionSodium sulfide (Na₂S) or Sodium sulfhydrate (NaSH)Aqueous solution, heated to refluxCan offer selectivity in dinitro compoundsCan introduce sulfur impurities
Catalytic HydrogenationH₂ gas with catalyst (e.g., Raney Ni, Pd/C)Pressurized H₂, elevated temperatureClean process (water is the main byproduct)Higher initial cost (catalyst, equipment)

Isomer Separation and Purification Techniques

A significant challenge throughout the synthesis of this compound is the separation of the desired isomer from the various other isomers formed during the sulfonation and nitration reactions. nih.gov The physical and chemical properties of these isomers are often very similar, making their separation difficult and costly.

A common industrial technique involves fractional crystallization . The different isomers of nitronaphthalene-disulfonic acid or aminonaphthalene-disulfonic acid can have varying solubilities in water, often exploited by forming their salts with different cations. For instance, processes describe the use of magnesium salts to selectively precipitate certain isomers from the reaction mixture. google.com The crude product mixture is dissolved in water, and a base (e.g., magnesium carbonate) is added. The magnesium salt of the desired isomer may precipitate under specific conditions of temperature and pH, allowing it to be isolated by filtration. google.com

For analytical control and potentially for small-scale purification, modern chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the various isomers of naphthalenesulfonic acids, allowing for precise monitoring of the production process. nih.govresearchgate.net

Emerging Synthetic Approaches and Green Chemistry Considerations

In response to increasing environmental regulations and a drive for sustainability, the chemical industry is exploring greener synthetic routes for producing compounds like this compound. nih.gov The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. diva-portal.org

One patented process modification aims to make the sulfonation and nitration steps more environmentally friendly. It involves using an inert organic solvent, such as dichloromethane, during the sulfonation with sulfur trioxide. A key advantage of this method is that the solvent can be almost completely recovered by decantation and flash evaporation and then recycled directly back into the process. google.com This approach significantly reduces solvent waste and is described as "extraordinarily ecological." google.com

Other green chemistry approaches that hold potential for this field include:

Catalytic Processes: The shift from stoichiometric reagents (like iron in the Béchamp reduction) to catalytic methods (like catalytic hydrogenation) is a core principle of green chemistry. This reduces waste and often leads to cleaner products.

Solvent-Free Reactions: Methodologies such as "Grindstone Chemistry," which involves carrying out reactions by grinding solid reactants together, are being explored for various organic syntheses. ijcmas.com While not yet documented for this specific synthesis, such solvent-free approaches could drastically reduce the environmental impact.

Wastewater Treatment: The manufacturing process can generate effluents containing persistent sulfonated aromatic compounds. Advanced oxidation processes and electron beam irradiation are emerging as effective methods for decomposing these pollutants in wastewater, addressing the end-of-life environmental impact of the product's lifecycle. researchgate.net

The continuous implementation of green chemistry principles, from the design of the synthetic route to the treatment of waste streams, is essential for the sustainable production of important chemical intermediates like this compound. nih.gov

Chemical Reactivity and Functionalization Strategies of 4 Aminonaphthalene 1,5 Disulfonic Acid

Diazo Coupling Reactions and Azo Dye Formation

The most significant reaction of 4-aminonaphthalene-1,5-disulfonic acid is its conversion into azo dyes. This transformation is a two-step process involving diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich substrate. wikipedia.orgunb.ca

Diazotization: The process begins with the treatment of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). The amino group is converted into a diazonium salt, specifically 4-sulfonato-naphthalene-1,5-disulfonate diazonium. The low temperature is crucial to prevent the decomposition of the relatively unstable diazonium salt.

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with electron-rich aromatic compounds, known as coupling components. These components typically include phenols, naphthols, anilines, or other aminonaphthalenesulfonic acids. bch.roorgsyn.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling component, leading to the formation of a characteristic azo bond (-N=N-), which acts as a chromophore and is responsible for the color of the resulting dye. The position of the coupling on the partner molecule is influenced by the pH of the reaction medium and the nature of the substituents present.

The sulfonic acid groups on the this compound moiety serve two primary purposes in the final dye molecule: they enhance water solubility, which is critical for dyeing applications in aqueous media, and they can influence the final color of the dye. solubilityofthings.com The vast array of possible coupling components allows for the synthesis of a wide spectrum of azo dyes with varying colors and properties.

Table 1: Examples of Azo Dyes Derived from Aminonaphthalenesulfonic Acid Precursors

Precursor (Diazo Component)Coupling ComponentResulting Dye Class
1-Aminonaphthalene-4-sulfonic acidβ-NaphtholAcid Dyes (e.g., Rocceline) wikipedia.org
2-Amino-1-naphthalenesulfonic acidVariousAcid Dyes, Reactive Dyes, Pigments nih.gov
3-Aminonaphthalene-1,5-disulfonic acidN-(3-aminophenyl)acetamideReactive Dyes (e.g., Reactive Yellow 3) dyestuffintermediates.com
3-Aminonaphthalene-1,5-disulfonic acid8-Aminonaphthalene-2-sulfonic acidReactive Dyes (e.g., Reactive Brown 46) dyestuffintermediates.com

Hydrolytic Transformations and Product Derivatization

The sulfonic acid groups of this compound can be removed or replaced under certain hydrolytic conditions, a reaction known as desulfonation. This process is typically achieved by heating the compound with dilute mineral acids, such as sulfuric or hydrochloric acid. chemicalbook.com For instance, the related isomer 2-aminonaphthalene-1,5-disulfonic acid, when heated with aqueous sulfuric acid, undergoes desulfonation to yield 2-aminonaphthalene-5-sulfonic acid. chemicalbook.com This suggests that the sulfonic acid group at the C1 position, which is sterically hindered by the peri-position hydrogen, may be more susceptible to removal.

The reversibility of sulfonation is a key aspect of naphthalene (B1677914) chemistry. The position of the sulfonic acid group can be influenced by temperature; for example, sulfonation of naphthalene at lower temperatures favors the 1-sulfonic acid isomer (kinetic control), while higher temperatures favor the more stable 2-sulfonic acid isomer (thermodynamic control). docbrown.infowikipedia.org This principle implies that selective desulfonation from a disulfonated compound like this compound could potentially be controlled by reaction conditions.

In addition to chemical hydrolysis, microbial desulfonation has been identified as a viable transformation pathway. Certain bacteria can utilize naphthalenesulfonic acids as a source of sulfur for growth. d-nb.info For example, Pseudomonas species have been shown to convert 5-amino-1-naphthalenesulfonic acid into 5-amino-1-naphthol, demonstrating an oxygenolytic cleavage of the carbon-sulfur bond. d-nb.info This biochemical transformation replaces the sulfonic acid group with a hydroxyl group, offering a route to different derivatives under mild, environmentally benign conditions.

Electrophilic and Nucleophilic Substitution Reactions

The naphthalene ring of this compound is subject to further electrophilic substitution, with the position of attack being governed by the directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The sulfonic acid groups, conversely, are strongly deactivating and act as meta-directors.

Considering the structure of this compound, the positions ortho to the amino group (C3) and para (C6, via resonance) are activated. The positions meta to the sulfonic acid groups are also potential sites of reaction. The interplay of these effects determines the regioselectivity of further substitutions.

Research on the parent compound, naphthalene-1,5-disulfonic acid, provides insight into this reactivity. It can undergo further sulfonation with oleum (B3057394) to produce naphthalene-1,3,5-trisulfonic acid. chemicalbook.com Nitration of naphthalene-1,5-disulfonic acid leads to the formation of nitronaphthalene-disulfonic acids. chemicalbook.com The presence of the activating amino group in this compound would be expected to facilitate such electrophilic substitutions, likely directing them to the unoccupied positions of the same ring. For example, reaction of an aqueous solution of naphthalene-1,5-disulfonic acid with a bromide-bromate solution readily yields 1,5-dibromonaphthalene, indicating the susceptibility of the ring to halogenation. chemicalbook.com

Nucleophilic aromatic substitution on the naphthalene ring of this compound is less common, as the ring is electron-rich, particularly due to the amino group. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) and a good leaving group, conditions which are not inherently present in this molecule.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-NH₂ (Amino)ActivatingOrtho, Para
-SO₃H (Sulfonic Acid)DeactivatingMeta

Advanced Functional Group Interconversions Involving Sulfonic Acid and Amine Moieties

Beyond the reactions described above, the sulfonic acid and amine groups on this compound can be converted into other valuable functionalities.

Reactions of the Sulfonic Acid Groups:

Conversion to Hydroxyl Groups: A classic reaction of aromatic sulfonic acids is their conversion to phenols via alkali fusion. Heating the sodium salt of a naphthalenesulfonic acid with sodium hydroxide (B78521) (NaOH) at high temperatures (around 300 °C) followed by acidification replaces the sulfonic acid group with a hydroxyl (-OH) group. wikipedia.org For example, the disodium (B8443419) salt of naphthalene-1,5-disulfonic acid yields 1,5-dihydroxynaphthalene (B47172) through this process. chemicalbook.com Similarly, alkali fusion of 2-aminonaphthalene-1,5-disulfonic acid results in the formation of 2-amino-5-hydroxynaphthalene-1-sulfonic acid. chemicalbook.com This indicates that one or both sulfonic acid groups in this compound can be transformed into hydroxyl groups under these conditions.

Conversion to Sulfonyl Chlorides: The sulfonic acid groups can be converted into more reactive sulfonyl chloride (-SO₂Cl) groups. This is typically achieved by treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). chemicalbook.comontosight.ai For instance, the disodium salt of naphthalene-1,5-disulfonic acid reacts with PCl₅ to give naphthalene-1,5-disulfonyl chloride. chemicalbook.com These sulfonyl chlorides are versatile intermediates that can be subsequently converted into sulfonamides by reaction with ammonia (B1221849) or amines, or into sulfonate esters by reaction with alcohols. researchgate.net

Reactions of the Amine Group:

Bucherer Reaction: The Bucherer reaction is a reversible conversion of a naphthylamine to a naphthol in the presence of an aqueous sulfite (B76179) or bisulfite. While primarily known for converting naphthols to amines, the reverse reaction is also possible under specific conditions. This provides a potential pathway to interconvert the amino group of this compound with a hydroxyl group, leading to the corresponding hydroxynaphthalene-disulfonic acid.

N-Alkylation and N-Arylation: The amino group can undergo substitution reactions. For example, heating 8-aminonaphthalene-1-sulfonic acid (a related isomer) with anilines in the presence of an anilinium salt leads to the N-phenyl derivative, a key step in the synthesis of certain dyes. wikipedia.org Similar N-functionalization could be applied to the amino group of this compound.

Applications of 4 Aminonaphthalene 1,5 Disulfonic Acid in Interdisciplinary Science

Advanced Dye Chemistry and Colorant Development

4-Aminonaphthalene-1,5-disulfonic acid is a significant intermediate in the synthesis of various dyes. ontosight.ai Its molecular structure, featuring a reactive amino group and two water-solubilizing sulfonic acid groups on a naphthalene (B1677914) core, makes it a versatile building block for creating a wide range of colorants.

The primary application of this compound in colorant chemistry is as a precursor for azo dyes. chemicalbook.com The synthesis process hinges on a two-step reaction: diazotization followed by azo coupling. unb.ca

First, the amino group (-NH2) on the this compound molecule is converted into a diazonium salt (-N2+) in the presence of a nitrite (B80452) source and a strong acid at low temperatures. unb.ca This resulting diazonium salt is a potent electrophile.

In the second step, this diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. unb.ca The diazonium salt attacks the coupling component to form a stable azo bond (-N=N-), which is the chromophore responsible for the dye's color. The two sulfonic acid groups (-SO3H) function as auxochromes, modifying the color of the dye and, crucially, imparting high water solubility. This solubility is essential for the dyeing process, particularly for textile applications.

Many aminonaphthalenesulfonic acids are used in this capacity to produce a variety of dyes. wikipedia.org The specific color and properties of the final azo dye depend on the exact structures of both the diazo component (like this compound) and the coupling partner.

Table 1: Examples of Dyes Derived from Aminonaphthalenesulfonic Acid Precursors Note: This table includes examples derived from the broader class of aminonaphthalenesulfonic acids to illustrate the role of these precursors.

Precursor (Diazo Component)Coupling ComponentResulting Dye Class/Example
4-Aminonaphthalene-1-sulfonic acid4-Amino-5-hydroxynaphthalene-2,7-disulfonic acidAcid Brown 5 dyestuffintermediates.com
4-Aminonaphthalene-1-sulfonic acidBenzene-1,3-diamineAcid Brown 6 dyestuffintermediates.com
4-Aminonaphthalene-1-sulfonic acid2-Hydroxybenzoic acidAcid Yellow 100 (Chromium Complex) dyestuffintermediates.com
1-Aminonaphthalene-8-sulfonic acidN-phenyl derivativeAcid Blue 113 wikipedia.org

The structural features of this compound and the dyes derived from it have made it a subject of interest in various coloration fields.

Textile Industry : Dyes synthesized from aminonaphthalenesulfonic acid precursors are widely used for coloring fabrics like cotton, wool, and silk. ontosight.ai The sulfonic acid groups enhance the dye's affinity for protein and polyamide fibers and provide the necessary water solubility for uniform application in dye baths. chemicalbook.com

Food Coloration : Certain dyes derived from aminonaphthalenesulfonic acids, such as those related to Food Red 9, have been developed for use in the food industry. wikipedia.orgdyestuffintermediates.com The high water solubility and stability conferred by the sulfonic acid groups are advantageous for coloring liquid food products. ontosight.ai

Cosmetic Products : In the cosmetics industry, related compounds are used to produce water-soluble dyes for products like hair dyes and other colored cosmetics. ontosight.ai The ability to create a range of colors from yellow to orange and red makes these precursors valuable. ontosight.ai

Materials Science and Engineering

The unique combination of functional groups in this compound provides opportunities for its use in the development of advanced materials.

The amino group on the molecule serves as a reactive handle that allows it to be chemically integrated into polymer structures. Research on the related compound 4-amino naphthalene-1-sulfonic acid (AmNS) has demonstrated its successful incorporation into a bacterial alginate (ALG) polymer, creating a fluorescently labeled biopolymer (AmNS-ALG). researchgate.net

In this work, the AmNS was grafted onto the alginate backbone, yielding polymer flakes with interesting spectroscopic properties. The study found that the fluorescence of the resulting AmNS-ALG polymer was highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. researchgate.net This suggests that polymers functionalized with such molecules could be developed for applications as sensors or probes for detecting changes in the chemical environment. researchgate.net

Table 2: Solvatochromic Behavior of AmNS-ALG Polymer

SolventPolarityObserved Fluorescence Intensity
WaterHighMarkedly Increased researchgate.net
Alcoholic Solvents (e.g., Butanol)LowDecreased researchgate.net

The chemical structure of this compound is inherently suited for the design of materials with specialized properties like water retention and ion-exchange capabilities.

Water Retention : The molecule possesses two sulfonic acid groups and one amino group, all of which are polar and can form hydrogen bonds with water. This high density of hydrophilic functional groups suggests that incorporating it into a polymer matrix would significantly enhance the material's ability to attract and retain water.

Ion-Exchange Properties : The sulfonic acid groups (-SO3H) are strongly acidic, similar to those used in strong acid cation exchange resins. These groups can readily deprotonate to form sulfonate anions (-SO3-), making them effective sites for capturing and exchanging positive ions (cations). Conversely, the amino group (-NH2) is basic and can be protonated under acidic conditions to form an ammonium (B1175870) cation (-NH3+), enabling it to function as a site for anion exchange. A material containing this molecule could therefore potentially exhibit amphoteric ion-exchange behavior, capable of exchanging both cations and anions. Ion exchange resins are used in a wide variety of applications, including water purification, chemical synthesis, and the refinement of pharmaceuticals and foods. diaion.com

Pharmaceutical and Biomedical Science

The application of this compound in the pharmaceutical and biomedical fields is an emerging area of research. ontosight.ai While direct applications are still being explored, studies on closely related compounds indicate potential avenues for investigation.

Research into the related monosulfonated compound, 4-amino-1-naphthalenesulfonic acid (also known as naphthionic acid), has indicated potent therapeutic potential. sigmaaldrich.com Specifically, its sodium salt has been investigated as a non-toxic hemostatic agent, a substance that promotes blood clotting. sigmaaldrich.com This established biological activity in a similar molecule suggests that this compound could be a candidate for further research into its own potential pharmacological activities and biomedical applications. ontosight.ai

Exploration of Derivatives for Potential Therapeutic and Pharmacological Applications

The structural framework of this compound has served as a scaffold for the development of novel therapeutic agents, with research primarily focusing on antiviral and anticancer applications. Scientists have synthesized and evaluated various derivatives, demonstrating the potential of this chemical entity in medicinal chemistry.

One notable area of investigation is in the development of anti-HIV agents. Studies have revealed that certain naphthalenesulfonic acid analogs exhibit inhibitory effects against HIV-1 and HIV-2. For instance, a bis(naphthalenedisulfonic acid) derivative incorporating a biphenyl (B1667301) spacer was identified as a potent and selective inhibitor of virus-induced cytopathogenicity. nih.gov Further research into this class of compounds has shown that a bis 3-amino-1,5-naphthalenedisulfonic acid derivative is also an active compound against HIV-1. nih.gov These derivatives often target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govnih.gov The mechanism of action involves the inhibition of RT, which in turn prevents the virus from replicating. nih.gov

Another significant avenue of research has been the synthesis of suramin (B1662206) analogs with anti-proliferative activity. Suramin, a polysulfonated naphthylurea, is known to inhibit cell proliferation and has been investigated for its anticancer properties. frontiersin.org Researchers have utilized aminonaphthalenesulfonic acids as building blocks to create novel suramin-like symmetrical urea (B33335) structures. These new compounds have demonstrated anti-proliferative activity by blocking the binding of fibroblast growth factor 1 (FGF1) to its receptor. frontiersin.org The cytotoxicity of these novel derivatives was found to be lower than that of the parent suramin compound, suggesting a potential for improved safety profiles in therapeutic applications. frontiersin.org

The following table summarizes key findings on the therapeutic potential of this compound derivatives:

Derivative ClassTherapeutic TargetMechanism of ActionKey Findings
Bis(naphthalenedisulfonic acids)HIV-1, HIV-2Inhibition of reverse transcriptase and virus-induced cytopathogenicity. nih.govnih.govA derivative with a biphenyl spacer showed potent and selective inhibition of HIV-1 and HIV-2. nih.gov A bis 3-amino-1,5-naphthalenedisulfonic acid derivative also exhibited anti-HIV-1 activity. nih.gov
Suramin AnalogsCancer (e.g., Breast Cancer)Blockade of FGF1 binding to its receptor, inhibiting cell proliferation. frontiersin.orgNovel symmetrical urea structures showed anti-proliferative activity with lower cytotoxicity than suramin. frontiersin.org

Utility as Intermediates in Pharmaceutical Compound Synthesis

This compound and its isomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. ontosight.ai Their chemical structure, featuring a naphthalene core with both amino and sulfonic acid functional groups, allows for versatile chemical modifications, making them key starting materials in multi-step synthetic pathways.

The synthesis of the aforementioned suramin analogs exemplifies the role of aminonaphthalenesulfonic acids as crucial intermediates. frontiersin.org In a typical synthetic route, an aminonaphthalenesulfonic acid is first reacted with a nitrobenzoyl chloride to form a nitrobenzamide intermediate. This intermediate then undergoes reduction of the nitro group to an amine, which is subsequently used to construct the final symmetrical urea structure of the suramin analog. frontiersin.org This multi-step process highlights the importance of the initial aminonaphthalenesulfonic acid scaffold in building complex, biologically active molecules.

Furthermore, the literature indicates that 2-amino-1,5-naphthalenedisulfonic acid, an isomer of the subject compound, is utilized as an intermediate in the synthesis of certain antibiotics and antiviral agents. ontosight.ai While specific drug names are not always detailed in general chemical literature, the classification of this compound as a pharmaceutical intermediate underscores its importance in the broader field of drug discovery and development. The presence of the reactive amino group allows for the introduction of various side chains and functional groups, while the sulfonic acid groups can influence the solubility and pharmacokinetic properties of the final drug product.

The general synthetic utility can be summarized in the following table:

Pharmaceutical ClassRole of Aminonaphthalenesulfonic AcidExample Synthetic Step
Anticancer Agents (Suramin Analogs)Core structural building block. frontiersin.orgAcylation of the amino group with nitrobenzoyl chloride to form an amide linkage. frontiersin.org
Antiviral AgentsPrecursor for more complex molecules. ontosight.aiDiazotization of the amino group followed by coupling reactions to introduce new functionalities.
AntibioticsIntermediate in the synthesis pathway. ontosight.aiModification of the naphthalene core through reactions involving the amino and sulfonic acid groups.

Applications in Biochemical Assays and Histological Staining

While direct applications of this compound in routine histological staining are not prominently documented, its derivatives and related compounds have found significant utility as fluorescent probes in biochemical assays. These probes are valuable tools for studying the structure, function, and dynamics of biological macromolecules such as proteins.

A notable example is the use of 8-anilinonaphthalene-1-sulfonic acid (ANS), a derivative of aminonaphthalenesulfonic acid. ANS is known for its environmentally sensitive fluorescence. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when it binds to hydrophobic regions on the surface of proteins. nih.gov This property has made ANS a widely used probe for studying protein folding and unfolding, as well as for characterizing ligand binding sites. nih.govnih.gov The association of ANS with proteins can induce conformational changes, which can be monitored using techniques like circular dichroism spectroscopy. nih.gov

Building on the properties of ANS, researchers have also explored other derivatives. For instance, 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS) is another fluorescent hydrophobic probe used for similar purposes. nih.gov Furthermore, a study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) demonstrated its solvatochromic behavior, where its fluorescence properties change with the polarity of the solvent. researchgate.net This suggests its potential application as a sensor for medium polarity, which could be relevant in various biochemical assays. researchgate.net

The utility of these related fluorescent probes is summarized below:

Fluorescent ProbeAbbreviationPrinciple of ActionCommon Applications in Biochemical Assays
8-anilinonaphthalene-1-sulfonic acidANSFluorescence enhancement and blue shift upon binding to hydrophobic sites. nih.govStudying protein folding/unfolding, characterizing hydrophobic binding pockets, and monitoring conformational changes. nih.govnih.gov
4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acidbis-ANSSimilar to ANS, acts as a fluorescent hydrophobic probe. nih.govInvestigating protein structure and dynamics. nih.gov
4-Amino naphthalene-1-sulfonic acid-alginateAmNS-ALGSolvatochromism; fluorescence properties are dependent on solvent polarity. researchgate.netPotential as a sensor for medium polarity in biochemical systems. researchgate.net
5-(dimethylamino)naphthalene-1-sulfonic acidDNSReversible binding to proteins with changes in fluorescence intensity and wavelength. nih.govProbing specific binding sites on proteins, such as the fatty acid binding site of serum albumin. nih.gov

Catalysis and Specialty Organic Chemical Synthesis

Development of Novel Catalytic Systems

While this compound itself is not typically a catalyst, its derivatives can be employed in the development of novel catalytic systems. A significant example is the use of a copper(0)-catalyzed Ullmann reaction for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.gov This method represents an advancement over traditional synthetic routes which often require harsh conditions and result in low yields. The microwave-assisted, copper-catalyzed reaction provides a milder and more efficient pathway for the synthesis of these important fluorescent probes. nih.gov This catalytic system demonstrates how the core structure of aminonaphthalenesulfonic acids can be part of reactions that are themselves subjects of catalytic development.

Synthesis of Complex Organic Molecules

This compound and its isomers are fundamental building blocks in the synthesis of a wide array of complex organic molecules, most notably dyes and pigments. ontosight.ai The presence of both a primary amine and sulfonic acid groups on the naphthalene ring system allows for a variety of chemical transformations.

The primary application in this area is in the production of azo dyes. The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a vast range of colors. For example, 2-amino-1,5-naphthalenedisulfonic acid is a key diazo component in the synthesis of several reactive dyes for textiles, including reactive oranges, reds, and yellows. dyestuffintermediates.com Similarly, it is used to produce acid dyes. ontosight.ai

Beyond dyes, as discussed in section 4.3.2, these compounds are intermediates in the synthesis of complex pharmaceutical molecules like suramin analogs. frontiersin.org The synthesis of these molecules involves multiple steps where the aminonaphthalenesulfonic acid core is progressively elaborated with other chemical moieties.

The versatility of aminonaphthalenesulfonic acids in synthesis is highlighted in the table below:

Class of Complex Organic MoleculeSynthetic Role of Aminonaphthalenesulfonic AcidExamples of Synthesized Products
Azo DyesDiazo component in coupling reactions. dyestuffintermediates.comC.I. Reactive Orange 122, C.I. Reactive Red 195, C.I. Reactive Yellow 37. dyestuffintermediates.com
Pharmaceutical CompoundsStarting material for multi-step synthesis. frontiersin.orgontosight.aiSuramin analogs, precursors to certain antibiotics and antiviral agents. frontiersin.orgontosight.ai
Fluorescent ProbesCore scaffold for derivatization. nih.gov8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Aminonaphthalene 1,5 Disulfonic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4-aminonaphthalene-1,5-disulfonic acid, enabling its separation from starting materials, isomers, and byproducts. High-performance liquid chromatography and thin-layer chromatography are the predominant methods utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purification of sulfonated aromatic amines. Due to the polar and ionic nature of this compound, several HPLC modes are applicable.

Reversed-Phase (RP) HPLC: This is a common approach where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For highly polar compounds like disulfonic acids, which may have poor retention, ion-pairing agents can be added to the mobile phase to form a neutral complex that interacts more strongly with the stationary phase. Alternatively, modern aqueous C18 columns are designed to be more stable in highly aqueous mobile phases, improving retention. A typical mobile phase consists of an acetonitrile (B52724) and water gradient. sielc.comsielc.com For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.comnih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.gov Anion-exchange chromatography is particularly well-suited for separating negatively charged sulfonic acid groups. A stationary phase with positively charged functional groups is used, and elution is achieved by increasing the concentration of a competing ion in the mobile phase, typically a salt gradient. nih.gov

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer unique selectivity for complex mixtures of polar and ionic compounds. helixchrom.com For instance, a method for the related 1,5-naphthalenedisulfonic acid uses a mixed-mode column with a combination of HILIC and anion-exchange mechanisms, employing a volatile mobile phase compatible with mass spectrometry. helixchrom.com

The table below summarizes typical HPLC conditions for the analysis of related naphthalenesulfonic acids.

ParameterReversed-Phase HPLCIon-Exchange HPLC
Stationary Phase C18 or C8 silica (B1680970)Aminopropyl-functionalized silica
Mobile Phase Acetonitrile/Water with Formic or Acetic AcidAcetonitrile/Ammonium Acetate Buffer Gradient
Detector UV-Vis (e.g., 270 nm), PDA, Mass SpectrometryUV-Vis, Mass Spectrometry
Flow Rate 0.5 - 1.5 mL/min1.0 mL/min
Column Temp. 25 - 40 °CAmbient or controlled

This interactive table summarizes common starting conditions for HPLC method development based on literature for similar compounds. nih.govsielc.comnih.govnih.gov

Method validation for quantitative analysis ensures the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness. wu.ac.thwu.ac.th

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an invaluable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions. nih.govjuniperpublishers.com It allows for the simultaneous comparison of the starting material, reaction mixture, and product standards on a single plate.

For a polar compound like this compound, a polar stationary phase such as silica gel is used. The mobile phase, or eluent, must be sufficiently polar to move the highly polar analyte from the origin. A mixture of solvents is typically required to achieve optimal separation. Common solvent systems for separating polar amino compounds often include an alcohol, an acid, and water. researchgate.net The separated spots can be visualized under UV light, as the naphthalene (B1677914) ring is UV-active.

Solvent System ComponentExample Ratio (v/v/v)Purpose
n-Butanol : Acetic Acid : Water4 : 1 : 1General purpose for polar and acidic compounds
Isopropanol : Ammonium Hydroxide (B78521) : Water7 : 1 : 2System for basic or highly polar compounds
Ethyl Acetate : Formic Acid : Water7 : 2 : 1Alternative acidic system

This table provides examples of solvent systems suitable for the TLC analysis of polar aromatic amines and sulfonic acids. researchgate.netresearchgate.netsigmaaldrich.com

By spotting the reaction mixture over time, the consumption of the reactant and the formation of the product can be observed, indicating when the reaction is complete.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray ionization (ESI) is a soft ionization technique that allows large, polar, and thermally labile molecules to be transferred from solution into the gas phase as ions with minimal fragmentation. uliege.be For the analysis of sulfonic acids, negative ion mode ESI is typically employed. researchgate.net

In negative ion mode, the sulfonic acid groups are readily deprotonated, forming a negatively charged ion. For this compound (molecular weight 303.3 g/mol ), the primary ion observed would be the singly deprotonated molecule [M-H]⁻ at an m/z of approximately 302. The high-resolution mass measurement from instruments like a time-of-flight (TOF) or Orbitrap analyzer can provide the exact mass, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Cleavage Products

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound), which is then fragmented through collision-activated dissociation (CAD). The resulting product ions are then mass-analyzed. researchgate.net This process provides valuable structural information.

For sulfonated aromatic compounds, a characteristic fragmentation pathway is the neutral loss of sulfur trioxide (SO₃), which has a mass of approximately 80 Da. nih.gov By analyzing the fragmentation pattern of the [M-H]⁻ ion of this compound, one can confirm the presence and number of sulfonic acid groups.

Based on data from the isomeric 2-aminonaphthalene-1,5-disulfonic acid, the following fragmentation pattern can be anticipated. nih.gov

Precursor Ion (m/z)Proposed Fragment IonFragment Mass (m/z)Neutral Loss
302.0[M-H-SO₃]⁻222.0SO₃ (80 Da)
302.0[SO₃]⁻• or [HSO₃]⁻80.0 or 81.0C₁₀H₈N

This table outlines the expected primary fragmentation products of this compound in negative ion MS/MS experiments.

The detection of these specific fragment ions provides strong evidence for the proposed structure, confirming the presence of both the aminonaphthalene core and the two sulfonic acid moieties.

Electrophoretic Methodologies

Electrophoretic techniques separate molecules based on their migration in an electric field. Capillary electrophoresis (CE) is a high-efficiency separation method well-suited for the analysis of charged species like this compound. usp.orgusp.org

In capillary zone electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-mass ratio. usp.org The anionic nature of the deprotonated sulfonic acid groups allows it to migrate toward the anode. The separation can be optimized by adjusting the pH, voltage, and composition of the background electrolyte (buffer).

For enhancing the separation of closely related isomers of naphthalenesulfonates, additives such as cyclodextrins can be included in the buffer. nih.govcapes.gov.br Cyclodextrins are chiral macrocycles that can form inclusion complexes with the analytes, leading to differences in their effective mobility and enabling the separation of positional isomers. nih.govcapes.gov.br

ParameterTypical Condition
Capillary Fused silica, 50-75 µm i.d.
Background Electrolyte 15-25 mM Borate (B1201080) buffer
pH 9.0 - 9.5
Additive Cyclodextrins (e.g., β- and γ-cyclodextrin mixture)
Voltage 15 - 30 kV
Detection UV-Vis (e.g., 214 nm)

This interactive table presents typical experimental conditions for the analysis of naphthalenesulfonate compounds by capillary electrophoresis. nih.govcapes.gov.br

CE offers advantages of high resolution, short analysis times, and minimal sample and solvent consumption, making it a powerful complementary technique to HPLC for the characterization of this compound.

Capillary Electrophoresis for Enantiomeric Separations and Purity Assessment

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be employed for the purity assessment of ionic compounds like this compound. Given that the molecule is achiral, enantiomeric separation is not applicable. However, CE, particularly Capillary Zone Electrophoresis (CZE), is highly effective for determining the purity of such compounds by separating the main component from any charged impurities.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) solution. The separation is based on the differences in the electrophoretic mobility of the analytes, which is influenced by their charge-to-mass ratio. For anionic species like sulfonated naphthalenes, a reversed-polarity setup is often used. The inherent UV absorbance and potential fluorescence of this compound allow for sensitive detection using UV-Vis or fluorescence detectors.

Research on related sulfonated azo dyes has demonstrated the utility of CZE with photodiode-array detection for their determination. nih.gov For instance, a method using a phosphate (B84403) and tetrabutylammonium (B224687) hydroxide buffer at a high pH has been successful in separating various sulfonated dyes. nih.gov Such a method could be adapted for the purity assessment of this compound, where impurities such as isomers or degradation products could be effectively resolved and quantified. The high resolving power of CE allows for the separation of structurally similar compounds, ensuring a precise evaluation of purity. nih.govnih.gov

Table 1: Illustrative Capillary Zone Electrophoresis Parameters for Purity Assessment of Aminonaphthalenesulfonic Acids

ParameterTypical ConditionPurpose
Capillary Fused-silica, 50-75 µm i.d., 30-60 cm lengthProvides the separation channel.
Background Electrolyte (BGE) Phosphate or borate buffer (e.g., 20-50 mM)Maintains pH and carries the current.
pH 8-10Ensures deprotonation of sulfonic acid groups.
Applied Voltage 15-30 kV (reversed polarity)Drives the electrophoretic separation.
Temperature 25 °CEnsures reproducible migration times.
Injection Hydrodynamic (pressure) or electrokineticIntroduces the sample into the capillary.
Detection UV (e.g., 214 nm, 254 nm) or FluorescenceMonitors the separated analytes.

This table presents typical starting conditions for the analysis of aminonaphthalenesulfonic acids by CZE, which would require optimization for the specific analysis of this compound.

Advanced Spectroscopic Investigations

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of this compound, as well as for probing its structural and environmental interactions.

For qualitative analysis, the UV-Vis spectrum can serve as a fingerprint, with the position and shape of the absorption bands being characteristic of the molecule's electronic structure. The presence of the amino and sulfonic acid groups will influence the exact position of the absorption maxima (λmax) compared to unsubstituted naphthalene.

For quantitative analysis, the Beer-Lambert law can be applied. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for routine quality control and concentration determination in various applications.

Table 2: Estimated UV-Visible Absorption Data for this compound in Water

ParameterEstimated ValueBasis of Estimation
λmax (nm) ~325Based on the maximum excitation wavelength of 4-amino naphthalene-1-sulfonic acid in water. researchgate.net
Molar Absorptivity (ε) To be determined experimentallyA measure of the compound's ability to absorb light at a specific wavelength.

The λmax value is an estimation and would need to be confirmed experimentally for this compound.

This compound is expected to be fluorescent due to its aromatic structure with an electron-donating amino group. Fluorescence spectroscopy is a highly sensitive technique that can provide information about the molecule's structure and its interaction with the surrounding environment.

Studies on a 4-amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) polymer have provided valuable insights into the fluorescence properties of the AmNS moiety. researchgate.net The photophysical behavior of the AmNS-ALG was investigated in solvents of varying polarities. researchgate.net In water, the maximum excitation wavelength was found to be 325 nm, with a corresponding emission maximum at 420 nm. researchgate.net The fluorescence quantum yield (Φ) in water was determined to be 0.773, and the fluorescence lifetime was approximately 11 ns. researchgate.net

The solvatochromic behavior of the AmNS-ALG, where the emission wavelength shifts with solvent polarity, indicates that the fluorescence of the 4-aminonaphthalene-1-sulfonic acid moiety is sensitive to its environment. researchgate.net This property makes it a potential fluorescent probe for studying the polarity of microenvironments, such as in biological systems or polymer matrices. researchgate.netnih.gov The high quantum yield in polar solvents suggests that it could be a bright fluorescent marker in aqueous systems. researchgate.net

Table 3: Photophysical Properties of 4-Amino Naphthalene-1-Sulfonic Acid Moiety in Different Solvents

SolventExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)
Water 325420950.773~11
Methanol Not explicitly statedNot explicitly statedNot explicitly stated0.954Not explicitly stated
Butanol 429409-200.957~7

Data derived from studies on a 4-amino naphthalene-1-sulfonic acid-alginate polymer. researchgate.net The negative Stokes shift in butanol is an unusual reported finding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be determined.

While specific NMR data for this compound is not provided in the search results, we can predict the expected spectral features based on data from closely related compounds such as 4-amino-1-naphthalenesulfonic acid nih.govspectrabase.com and disodium (B8443419) 1,5-naphthalenedisulfonate. chemicalbook.comspectrabase.com

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts will be influenced by the positions of the amino and two sulfonic acid groups. The amino group protons may appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon spectrum will show distinct signals for each of the ten carbon atoms in the naphthalene ring. The chemical shifts of the carbons directly attached to the amino and sulfonic acid groups will be significantly different from those of the other aromatic carbons. The carbon atoms bearing the sulfonic acid groups (C1 and C5) and the amino group (C4) would appear at characteristic downfield shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H (Aromatic) 7.0 - 9.0Complex splitting patterns expected.
¹H (Amino) Variable (e.g., 3-5)Broad singlet, solvent-dependent.
¹³C (Aromatic) 110 - 150Specific shifts depend on substituent effects.
¹³C (C-SO₃H) Downfield shiftCarbons attached to sulfonic acid groups.
¹³C (C-NH₂) Downfield shiftCarbon attached to the amino group.

These are predicted ranges based on general principles and data from related compounds. nih.govspectrabase.comchemicalbook.comspectrabase.com Actual spectra would be required for precise assignments.

Electrochemical Characterization in Material Science Contexts

The electrochemical properties of this compound are of significant interest, particularly its ability to be electropolymerized to form conductive polymer films.

Cyclic voltammetry (CV) is a key technique for studying the electrochemical behavior of this compound and for the electropolymerization process. During electropolymerization, the potential is repeatedly scanned, leading to the oxidation of the monomer and the subsequent deposition of a polymer film onto the electrode surface. researchgate.net The growth of the polymer film can be monitored by the increase in the peak currents in the cyclic voltammogram. abechem.comresearchgate.net

Once the polymer film, poly(this compound), is formed, CV can be used to characterize its redox properties. The voltammogram of the polymer film typically shows well-defined redox peaks corresponding to the oxidation and reduction of the polymer backbone. The stability of the polymer film can be assessed by subjecting it to continuous potential cycling and observing any changes in the peak currents. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the properties of the polymer film-electrolyte interface. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract valuable information about the film's resistance, capacitance, and charge transfer kinetics. EIS can be used to study the porosity and ionic conductivity of the polymer film, which are crucial parameters for applications such as sensors and supercapacitors. researchgate.net

Table 5: Key Parameters Obtained from CV and EIS for Polymer Film Analysis

TechniqueParameterSignificance
Cyclic Voltammetry (CV) Redox Peak Potentials (Epa, Epc)Information about the thermodynamics of the redox processes.
Peak Currents (Ipa, Ipc)Related to the amount of electroactive material and reaction kinetics.
Electrochemical StabilityAssessed by the change in peak currents over multiple cycles.
Electrochemical Impedance Spectroscopy (EIS) Solution Resistance (Rs)Resistance of the electrolyte.
Charge Transfer Resistance (Rct)Resistance to the electrochemical reaction at the electrode surface.
Double Layer Capacitance (Cdl)Capacitance of the interface between the electrode and the electrolyte.
Warburg Impedance (Zw)Related to diffusion processes.

Prospective Research Directions and Unexplored Avenues for 4 Aminonaphthalene 1,5 Disulfonic Acid

In-depth Structure-Activity Relationship Studies of Novel Derivatives

A significant and largely unexplored area of research for 4-aminonaphthalene-1,5-disulfonic acid lies in the systematic synthesis and evaluation of novel derivatives to establish comprehensive structure-activity relationships (SAR). Such studies are crucial for understanding how modifications to the parent molecule influence its chemical, physical, and biological properties, thereby paving the way for the rational design of new functional molecules.

Future research should focus on creating a diverse library of derivatives by modifying the amino group and the aromatic backbone. For instance, acylation, alkylation, or arylation of the amino group could modulate the electronic properties and steric profile of the molecule. Furthermore, introducing additional substituents onto the naphthalene (B1677914) ring could fine-tune its photophysical and biological characteristics.

The primary application of this compound and its derivatives has been in the realm of azo dyes. ontosight.ai Systematic variations of the substituents on the naphthalene ring and the amino group would allow for a detailed investigation into how these changes affect the color, lightfastness, and binding affinity of the resulting dyes to various fabrics. nih.gov While SAR studies have been conducted on azo dyes in general, a focused investigation on derivatives of this specific sulfonic acid could lead to the development of high-performance colorants with enhanced properties. nih.gov

Beyond dyes, the biological activities of novel derivatives remain a promising yet underexplored field. Research on other naphthalene derivatives has revealed potential anti-inflammatory and anticancer activities. researchgate.netnih.gov A systematic SAR study could uncover derivatives of this compound with therapeutic potential. By correlating specific structural modifications with biological efficacy, it may be possible to design potent and selective therapeutic agents.

A hypothetical SAR study could involve synthesizing a series of N-substituted derivatives and evaluating their biological activity. The data from such a study could be presented in a table format to clearly illustrate the relationship between the chemical structure and the observed activity.

Table 1: Hypothetical Structure-Activity Relationship of N-Substituted this compound Derivatives
DerivativeSubstituent on Amino GroupObserved Activity (Example: Anticancer IC50 in µM)Key Structural Feature
1-H>100Unsubstituted amino group
2-COCH375.2Electron-withdrawing acetyl group
3-CH2Ph45.8Bulky, hydrophobic benzyl (B1604629) group
4-SO2Ph22.5Electron-withdrawing phenylsulfonyl group

Advanced Computational Chemistry and Molecular Modeling Applications

Advanced computational chemistry and molecular modeling techniques offer powerful tools to predict and understand the properties of this compound and its derivatives at the molecular level. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds, guiding the design of new materials with desired functionalities. jeires.comresearchgate.netresearchgate.net

One promising area of research is the use of DFT to calculate key quantum chemical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and the molecular electrostatic potential (MEP). jeires.comresearchgate.net These parameters are crucial for predicting the reactivity of the molecule, its potential as an electron donor or acceptor, and its interaction with other molecules or surfaces. For example, a smaller HOMO-LUMO gap can indicate higher reactivity and potential for applications in organic electronics.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound derivatives and their interactions with their environment, such as solvent molecules or biological macromolecules. This can be particularly useful in understanding the mechanism of action of biologically active derivatives or in designing functional polymers.

Computational studies can also be used to predict the spectroscopic properties of novel derivatives, such as their absorption and emission spectra. This information is invaluable for the design of new fluorescent probes and sensors. By correlating the calculated properties with experimental data, a deeper understanding of the structure-property relationships can be achieved.

A summary of key computational parameters that could be calculated for a series of hypothetical derivatives is presented in the table below.

Table 2: Predicted Quantum Chemical Parameters for Hypothetical this compound Derivatives using DFT
DerivativeSubstituentEHOMO (eV)ELUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
A-H-5.89-1.234.665.4
B-NO2-6.45-2.114.348.2
C-OCH3-5.62-1.054.576.1
D-CN-6.21-1.984.239.5

Integration into Emerging Technologies and Functional Materials

The unique photophysical and chemical properties of this compound and its derivatives make them promising candidates for integration into a variety of emerging technologies and functional materials. Future research should focus on exploring these potential applications beyond their traditional use as dyes.

One exciting avenue is the development of fluorescent sensors and probes. The naphthalene core is inherently fluorescent, and modifications to the amino group can modulate the fluorescence properties in response to the local environment. For instance, a derivative of the related 4-amino naphthalene-1-sulfonic acid has been incorporated into an alginate polymer to create a fluorescent sensor for medium polarity. researchgate.net Another study demonstrated the use of a modified sodium 4-amino-1-naphthalenesulfonate in a fluorescent probe for the detection of protamines. rsc.org These examples highlight the potential for designing derivatives of this compound that can selectively detect specific analytes, such as metal ions, pH, or biomolecules.

The incorporation of this compound into polymers and nanomaterials is another promising research direction. The sulfonic acid groups can enhance water solubility and provide sites for electrostatic interactions, making these molecules suitable for creating functional polyelectrolytes or for modifying the surface of nanoparticles. Such materials could find applications in areas like water treatment, drug delivery, and bio-imaging.

Furthermore, the electronic properties of this compound derivatives suggest their potential use in organic electronics. With appropriate molecular design, these compounds could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the HOMO and LUMO energy levels through chemical modification is particularly advantageous for these applications.

The table below summarizes some potential applications of this compound in emerging technologies.

Table 3: Potential Applications of this compound in Emerging Technologies
Application AreaRelevant PropertyPotential Function of the CompoundExample of a Potential Derivative
Fluorescent SensorsEnvironment-sensitive fluorescenceDetection of polarity, metal ions, or biomoleculesN-dansyl derivative for metal ion sensing
Functional PolymersWater solubility and ionic groupsComponent of polyelectrolytes for water purificationPolymerized with acrylic acid
Organic ElectronicsTunable electronic propertiesHole-transporting material in OPVsDerivative with triarylamine substituents
Bio-imagingFluorescence and biocompatibilityFluorescent probe for cellular imagingDerivative conjugated to a cell-penetrating peptide

Q & A

Q. Optimization Tips :

  • Monitor reaction temperature to avoid over-sulfonation or decomposition.
  • Use inert atmospheres during reduction to prevent oxidation side reactions .
  • Alternative mercury-free methods (e.g., aqueous-phase reactions under 100–200°C) improve safety and yield .

What spectroscopic and chromatographic methods are recommended for characterizing the compound?

Basic
Spectroscopy :

  • UV-Vis : Detect aromatic and sulfonic groups (λmax ~260–280 nm).
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonate shifts.

Q. Chromatography :

  • HPLC : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium phosphate) for retention. Mobile phase: methanol/water (20:80) with 0.1% TFA .
  • Ion Chromatography : Quantify sulfonate groups using conductivity detection.

Q. Structural Confirmation :

  • X-ray crystallography (e.g., PDB: 2.40 Å resolution) to study ligand-protein interactions .

How to resolve contradictions in sulfonation reaction yields reported in literature?

Advanced
Discrepancies arise from:

  • Reagent Purity : Impurities in naphthalene or sulfuric acid affect sulfonation efficiency.
  • Temperature Gradients : Uneven heating during sulfonation leads to by-products (e.g., trisulfonated derivatives).

Q. Methodological Solutions :

  • Use reflux condensers to maintain consistent temperature.
  • Validate yields via HPLC-MS to identify side products.
  • Compare results with NIST reference data (e.g., CAS 81-04-9) for benchmarking .

What strategies are used to synthesize derivatives like K acid or suramin?

Advanced
K Acid Synthesis :

React this compound with chloroacetic acid under alkaline conditions.

Purify via recrystallization from ethanol/water.

Q. Suramin Derivatives :

  • Introduce benzamide groups via coupling reactions using EDC/NHS chemistry.
  • Monitor reaction progress with TLC (silica gel, n-butanol/acetic acid/water 4:1:1) .

How to handle reactive intermediates during synthesis?

Q. Advanced

  • Dichloride Intermediates : Synthesize 3,7-dibromonaphthalene-1,5-disulfonic acid dichloride in anhydrous SOCl₂ at 60°C. Use Schlenk lines to exclude moisture .
  • Mercury-Free Methods : Replace Hg catalysts with NaHSO₃ or nitrobenzenesulfonic acid oxidants to reduce toxicity .

How is the compound utilized in phthalocyanine synthesis?

Q. Application

  • Act as a sulfonating agent to introduce sulfonate groups into phthalocyanine macrocycles.
  • Enhances solubility for applications in dye-sensitized solar cells.
  • Reaction conditions: Reflux in DMF with CuCl₂ as a catalyst .

What role does the compound play in proton-conducting membranes?

Q. Application

  • Sulfonic acid groups facilitate proton transport in polyphenylene-based membranes.
  • Synthesize sulfonated polymers via Friedel-Crafts alkylation, achieving conductivity >0.1 S/cm at 80°C .

How to detect trace impurities from synthesis?

Q. Analytical Challenge

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for sulfonated by-products (e.g., trisulfonated isomers).
  • Ion-Exchange Chromatography : Separate anionic impurities with Dowex 1x8 resin .

Best practices for handling sulfonic acid derivatives in the lab?

Q. Safety

  • Use PPE : Acid-resistant gloves and goggles.
  • Neutralization : Spills should be treated with NaHCO₃ or CaCO₃.
  • Storage : In airtight containers at 2–8°C to prevent hygroscopic degradation .

What crystallographic techniques are used to study its complexes?

Q. Structural Analysis

  • X-ray Diffraction : Co-crystallize with proteins (e.g., soybean trypsin inhibitor) in 0.1 M MES buffer (pH 6.5). Resolve non-covalent interactions at 2.4 Å resolution .

Key Physical Properties

PropertyValueReference
CAS No.81-04-9
Molecular Weight288.3 g/mol
Density1.704 g/cm³
Solubility>100 mg/mL in water
StabilityHygroscopic; store anhydrous

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